Cas no 18269-99-3 (2-Propenoic acid,2-[(trimethylsilyl)oxy]ethyl ester)
![2-Propenoic acid,2-[(trimethylsilyl)oxy]ethyl ester structure](https://www.kuujia.com/scimg/cas/18269-99-3x500.png)
2-Propenoic acid,2-[(trimethylsilyl)oxy]ethyl ester Properties
Names and Identifiers
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- 2-Propenoic acid,2-[(trimethylsilyl)oxy]ethyl ester
- 2-(ACRYLOXYETHOXY)TRIMETHYLSILANE
- 1-Acryloyloxy-2-trimethylsilyloxy-aethan
- 2-(3-BROMOPHENYL)-PYRIDINE
- 2-TRIMETHYLSILOXYETHYL ACRYLATE
- 2-trimethylsilyloxyethyl acrylate
- acrylic acid-(2-trimethylsilanyloxy-ethyl ester)
- Acrylsaeure-(2-trimethylsilyloxy-aethylester)
- trimethylsilyl protected 2-carboxyethyl acrylate
- trimethylsilyloxyethyl acrylate
- 2-(trimethylsilyloxy)ethyl acrylate
- MFCD00156430
- SCHEMBL476966
- AKOS006342988
- FT-0691507
- (2-ACRYLOXYETHOXY)TRIMETHYLSILANE?
- 2-trimethylsilyloxyethyl Prop-2-enoate
- 2-((Trimethylsilyl)oxy)ethyl acrylate
- 18269-99-3
- (2-acryloxyethoxy)trimethylsilane
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- MDL: MFCD00156430
- Inchi: InChI=1S/C8H16O3Si/c1-5-8(9)10-6-7-11-12(2,3)4/h5H,1,6-7H2,2-4H3
- InChIKey: RQWCMLILJZDGQG-UHFFFAOYSA-N
- SMILES: C=CC(OCCO[Si](C)(C)C)=O
Computed Properties
- Exact Mass: 188.086871g/mol
- Surface Charge: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 6
- Exact Mass: 188.086871g/mol
- Monoisotopic Mass: 188.086871g/mol
- Topological Polar Surface Area: 35.5Ų
- Heavy Atom Count: 12
- Complexity: 160
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count: 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Density: 0.95
- Boiling Point: 90 °C
- 闪点: >65°C
- Refractive Index: 1.421
- PSA: 35.53000
- LogP: 1.56710
2-Propenoic acid,2-[(trimethylsilyl)oxy]ethyl ester Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- 储存条件:低于5°C
- TSCA:No
- Risk Phrases:R36/37/38
2-Propenoic acid,2-[(trimethylsilyl)oxy]ethyl ester Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
2-Propenoic acid,2-[(trimethylsilyl)oxy]ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB108706-25 g |
2-(Acryloxyethoxy)trimethylsilane, 97%; . |
18269-99-3 | 97% | 25 g |
€175.00 | 2023-07-20 | |
abcr | AB108706-100 g |
2-(Acryloxyethoxy)trimethylsilane, 97%; . |
18269-99-3 | 97% | 100 g |
€390.00 | 2023-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A935093-25g |
2-(ACRYLOXYETHOXY)TRIMETHYLSILANE |
18269-99-3 | 97% | 25g |
¥2,340.00 | 2022-09-02 | |
abcr | AB108706-25g |
2-(Acryloxyethoxy)trimethylsilane, 97%; . |
18269-99-3 | 97% | 25g |
€175.00 | 2025-02-15 | |
A2B Chem LLC | AE82303-5g |
2-(ACRYLOXYETHOXY)TRIMETHYLSILANE |
18269-99-3 | 97% | 5g |
$157.00 | 2024-04-20 | |
A2B Chem LLC | AE82303-25g |
2-(ACRYLOXYETHOXY)TRIMETHYLSILANE |
18269-99-3 | 97% | 25g |
$400.00 | 2024-04-20 | |
Ambeed | A569534-25g |
2-((Trimethylsilyl)oxy)ethyl acrylate |
18269-99-3 | 97% +(stabilized with TBC) | 25g |
$360.0 | 2024-07-28 | |
A2B Chem LLC | AE82303-1g |
2-(ACRYLOXYETHOXY)TRIMETHYLSILANE |
18269-99-3 | 97% | 1g |
$45.00 | 2024-04-20 | |
1PlusChem | 1P00ACRJ-1g |
2-(ACRYLOXYETHOXY)TRIMETHYLSILANE |
18269-99-3 | 97% | 1g |
$53.00 | 2024-06-18 | |
1PlusChem | 1P00ACRJ-5g |
2-(ACRYLOXYETHOXY)TRIMETHYLSILANE |
18269-99-3 | 97% | 5g |
$160.00 | 2024-06-18 |
2-Propenoic acid,2-[(trimethylsilyl)oxy]ethyl ester Literature
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Katrin Sch?ller,Claudio Toncelli,Juliette Experton,Susanne Widmer,Daniel Rentsch,Aliaksei Vetushka,Colin J. Martin,Manfred Heuberger,Catherine. E. Housecroft,Edwin C. Constable,Luciano F. Boesel,Lukas J. Scherer RSC Adv. 2016 6 97921
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Jojo P. Joseph,Chirag Miglani,Ashmeet Singh,Deepika Gupta,Asish Pal Soft Matter 2020 16 2506
Additional information on 2-Propenoic acid,2-[(trimethylsilyl)oxy]ethyl ester
2-Propenoic acid, 2-[(trimethylsilyl)oxy]ethyl ester (CAS No. 18269-99-3): A Versatile Intermediate in Modern Chemical Synthesis and Pharmaceutical Applications
2-Propenoic acid, 2-[(trimethylsilyl)oxy]ethyl ester, identified by its CAS number 18269-99-3, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This organosilicon ester, characterized by its unique structural features, has garnered considerable attention due to its utility as a key intermediate in the synthesis of various bioactive molecules. The compound's bifunctional nature, featuring both a propenoic acid moiety and a trimethylsilyl (TMS) protected ether group, makes it a valuable tool for chemists engaged in the development of novel therapeutic agents.
The structure of 2-propenoic acid, 2-[(trimethylsilyl)oxy]ethyl ester encompasses a conjugated system of a vinyl group attached to a carboxylic acid derivative, further modified by an ethyl ether linkage terminated with a trimethylsilyl group. This configuration imparts distinct reactivity patterns, enabling its use in diverse synthetic transformations. The trimethylsilyl (TMS) group is particularly noteworthy, as it serves to protect functional groups from unwanted side reactions while maintaining the overall integrity of the molecular framework. This protective feature is crucial in multi-step syntheses where selective functionalization is required.
In recent years, the pharmaceutical industry has witnessed a surge in the development of targeted therapies, many of which rely on complex molecular architectures. 2-Propenoic acid, 2-[(trimethylsilyl)oxy]ethyl ester plays a pivotal role in this landscape by serving as a precursor for the synthesis of peptidomimetics and other heterocyclic compounds. Its ability to undergo various transformations, such as saponification to yield the corresponding carboxylic acid or hydrolysis to release the ethyl ether functionality, makes it an indispensable building block in medicinal chemistry.
One of the most compelling applications of CAS No. 18269-99-3 lies in its use as an intermediate in the preparation of protease inhibitors. Proteases are enzymes that play critical roles in numerous biological processes, including viral replication and cancer progression. By designing molecules that selectively inhibit these enzymes, researchers can develop potent therapeutic agents. The propenoic acid moiety of this compound allows for facile coupling with amino acids or other nitrogen-containing heterocycles, facilitating the construction of peptidomimetic scaffolds. Furthermore, the trimethylsilyl (TMS) group can be selectively removed under mild conditions, enabling further derivatization without compromising the integrity of the rest of the molecule.
The utility of 2-propenoic acid, 2-[(trimethylsilyl)oxy]ethyl ester extends beyond protease inhibition. It has also been employed in the synthesis of non-peptide inhibitors targeting other therapeutic targets such as kinases and ion channels. The compound's versatility stems from its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for constructing biaryl structures prevalent in many drug candidates. Additionally, its compatibility with palladium-catalyzed reactions makes it a preferred choice for constructing complex cyclic frameworks.
Recent advancements in synthetic methodologies have further highlighted the importance of CAS No. 18269-99-3. For instance, transition-metal-catalyzed hydrogenation and oxidation reactions have been leveraged to introduce additional functional groups into the molecule without affecting its core structure. These techniques have enabled chemists to fine-tune the pharmacological properties of their synthetic targets by introducing modifications at specific positions within the molecular framework.
The role of organosilicon compounds like trimethylsilyl (TMS) derivatives cannot be overstated in modern synthetic chemistry. These compounds offer unparalleled stability under various reaction conditions while providing chemists with versatile tools for molecular construction. The protective nature of the TMS group ensures that sensitive functionalities remain intact during harsh chemical transformations, thereby facilitating multi-step syntheses with high yields and purity.
In conclusion,2-propenoic acid, 2-[(trimethylsilyl)oxy]ethyl ester (CAS No. 18269-99-3) is a cornerstone compound in pharmaceutical and chemical research due to its multifaceted utility as an intermediate. Its unique structural features enable diverse synthetic pathways, making it indispensable for constructing complex bioactive molecules. As research continues to uncover new therapeutic targets and synthetic strategies,CAS No. 18269-99-3 will undoubtedly remain at the forefront of drug discovery efforts.
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